2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Overview
Description
2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 3-Isopropyl-4-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:
3-Isopropyl-4-trifluoromethylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed in oxidation and hydrolysis reactions.
Scientific Research Applications
2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds and drug candidates.
Catalysis: Acts as a reagent in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The primary mechanism by which 2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane exerts its effects is through the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent in Suzuki–Miyaura coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of the 3-Isopropyl-4-trifluoromethylphenyl group.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromophenyl group, used in similar coupling reactions.
Uniqueness
2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its trifluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C16H22BF3O2 |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-propan-2-yl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O2/c1-10(2)12-9-11(7-8-13(12)16(18,19)20)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3 |
InChI Key |
AEROVQSCBJINAN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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